(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as 2E-3-2,5-DMPPDP, is a compound of interest to scientists due to its wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and studies in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2E-3-2,5-DMPPDP has a wide range of applications in scientific research. It can be used as a starting material in the synthesis of other compounds, such as pharmaceuticals. It can also be used in the synthesis of other compounds, such as dyes and pigments. Additionally, it can be used in the synthesis of polymers and other materials. Furthermore, it can be used in the synthesis of other compounds, such as organometallic compounds, for use in catalysis.
Mechanism of Action
The mechanism of action of 2E-3-2,5-DMPPDP is not well understood. However, it is believed that the compound acts as a substrate for a variety of enzymes, and is also believed to act as a ligand for certain proteins. Additionally, it is believed that the compound can interact with other molecules, such as nucleic acids, to form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-2,5-DMPPDP are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, and can also act as an agonist of certain receptors. Additionally, it is believed that the compound can act as an antioxidant, and can also act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
The advantages of using 2E-3-2,5-DMPPDP in laboratory experiments include its low cost and availability, its versatility, and its relatively low toxicity. Additionally, the compound is relatively stable and has a low reactivity. The main limitation of using 2E-3-2,5-DMPPDP in laboratory experiments is its lack of specificity, as the compound can interact with a variety of molecules.
Future Directions
The future directions for 2E-3-2,5-DMPPDP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research is needed to determine the compound’s potential use in diagnostics and therapeutics. Furthermore, further research is needed to determine the compound’s potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research is needed to determine the compound’s potential use in the development of new catalysts.
Synthesis Methods
2E-3-2,5-DMPPDP can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Williamson ether synthesis. The Wittig reaction is a type of chemical reaction in which an alkyl halide reacts with an aldehyde or ketone in the presence of a Wittig reagent to form an alkene. The Grignard reaction is an organic reaction in which an alkyl or aryl-magnesium halide reacts with an electrophile to form a ketone or an aldehyde. The Williamson ether synthesis is a chemical reaction in which an alkyl halide reacts with an alcohol to form an ether.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-8-17(14(2)11-13)18(20)9-6-15-12-16(21-3)7-10-19(15)22-4/h5-12H,1-4H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQKMHYESWTFU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.